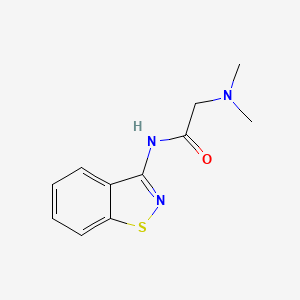
N-1,2-Benzothiazol-3-yl-N~2~,N~2~-dimethylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a benzisothiazole ring, which is known for its biological activity, and a dimethylaminoacetamide group, which contributes to its chemical reactivity and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide typically involves the reaction of 1,2-benzisothiazol-3-amine with 2-chloro-N,N-dimethylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis process.
化学反应分析
Types of Reactions
N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzisothiazole ring to a more saturated form, potentially altering its biological activity.
Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the dimethylamino group under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzisothiazole derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent, given its ability to interact with various biological targets.
Industry: In industrial applications, it is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide exerts its effects involves its interaction with specific molecular targets. The benzisothiazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The dimethylaminoacetamide group enhances the compound’s solubility and facilitates its transport across cell membranes, allowing it to reach intracellular targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide can be compared with other benzisothiazole derivatives, such as:
1,2-Benzisothiazol-3-amine: Lacks the dimethylaminoacetamide group, resulting in different solubility and reactivity profiles.
N-(1,2-Benzisothiazol-3-yl)-2-(methylamino)acetamide: Similar structure but with a methylamino group instead of a dimethylamino group, leading to different biological activity and chemical properties.
N-(1,2-Benzisothiazol-3-yl)-2-(ethylamino)acetamide: Features an ethylamino group, which affects its interaction with biological targets and its overall chemical behavior.
The uniqueness of N-(1,2-Benzisothiazol-3-yl)-2-(dimethylamino)acetamide lies in its specific combination of the benzisothiazole ring and the dimethylaminoacetamide group, which together confer distinct chemical and biological properties that are not observed in other similar compounds.
属性
CAS 编号 |
109382-08-3 |
|---|---|
分子式 |
C11H13N3OS |
分子量 |
235.31 g/mol |
IUPAC 名称 |
N-(1,2-benzothiazol-3-yl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C11H13N3OS/c1-14(2)7-10(15)12-11-8-5-3-4-6-9(8)16-13-11/h3-6H,7H2,1-2H3,(H,12,13,15) |
InChI 键 |
PHPMRCJBTUFSDD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=O)NC1=NSC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



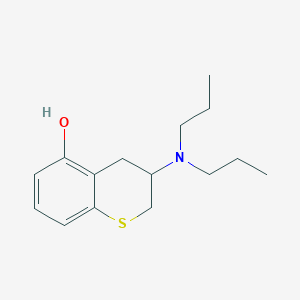
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
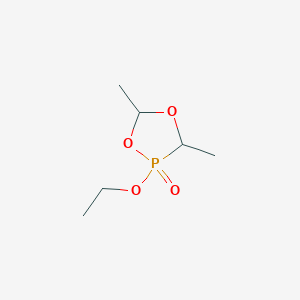
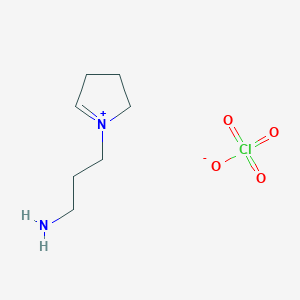
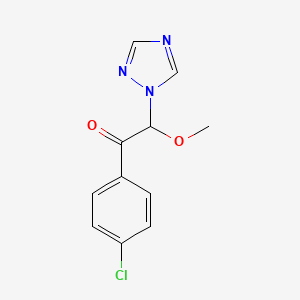
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)

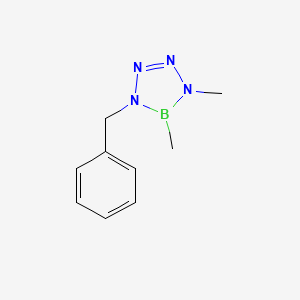
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)

![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)

![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
